Esomeprazol-Natrium

Übersicht

Beschreibung

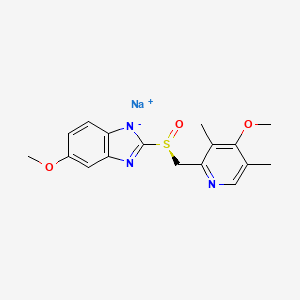

Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide is a chemical compound with the molecular weight of 369.4 . It is a solid substance stored at a temperature of 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H18N4O3S.Na/c1-9-7-17-12 (10 (2)14 (9)23-4)8-24 (21)16-18-11-5-6-13 (22-3)19-15 (11)20-16;/h5-7H,8H2,1-4H3, (H,18,19,20); . This code provides a detailed representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored in an inert atmosphere at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Behandlung von säurebedingten Erkrankungen

Esomeprazol-Natrium ist eine der effektivsten Behandlungen für säurebedingte Erkrankungen . Es wirkt auf die Magensäurezellen, um die Bildung von Magensäure zu verhindern und die Magensäuresekretion zu reduzieren .

Pharmakokinetik und Pharmakodynamik

This compound wurde auf seine Pharmakokinetik (PK) und Pharmakodynamik (PD) untersucht. Eine Studie verglich die Sicherheit, PK und PD einer Kapselformulierung mit sofortiger Freisetzung, die Esomeprazol 20 mg und Natriumhydrogencarbonat 1100 mg (IR-ESO) enthielt, mit denen der Esomeprazol-Tabletten mit verzögerter Freisetzung 20 mg (ESO) .

Auswirkungen von CYP2C19-Genpolymorphismen

Die Auswirkungen von CYP2C19-Genpolymorphismen auf PK und PD wurden untersucht. Die Studie zeigte, dass die PK und PD von IR-ESO von den CYP2C19-Genotypen beeinflusst werden .

Behandlung von gastroösophagealen Refluxkrankheiten

This compound wird häufig zur Behandlung von gastroösophagealen Refluxkrankheiten eingesetzt aufgrund seiner starken Säurehemmung, hohen Spezifität und langen Wirkdauer .

Behandlung von Magengeschwüren

This compound kann Magengeschwüre schnell heilen, indem es die Sekretion von Magensäure hemmt .

Eradikation von Helicobacter pylori

This compound ist wirksam bei der Eradikation von Helicobacter pylori .

Synthese und Charakterisierung von Verunreinigungen

Während der Arzneimittelsynthese ist die Kontrolle von Verunreinigungen sehr wichtig, um qualitativ hochwertige Medikamente zu erhalten. Eine Reihe von Studien haben sich der Synthese von Verunreinigungen und der Untersuchung der Strukturen gewidmet, um die Methode der Reinigung zu unterstützen .

Detektion und Kontrolle von Esomeprazol-Verunreinigungen

Effizienter Syntheseprozess dieser Verunreinigung und Schaffung einer Grundlage für die Detektion und Kontrolle von Esomeprazol-Verunreinigungen .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Wirkmechanismus

Target of Action

Esomeprazole Sodium, also known as (S)-omeprazole sodium salt, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .

Mode of Action

Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion . Therefore, esomeprazole’s duration of antisecretory effect persists longer than 24 hours .

Biochemical Pathways

The primary biochemical pathway affected by esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole suppresses the final step of gastric acid production, thereby reducing the acidity within the stomach . This mechanism is particularly beneficial in the management of conditions associated with excessive gastric acid secretion, such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison Syndrome .

Pharmacokinetics

Esomeprazole’s pharmacokinetics are time and dose-dependent . It is primarily metabolized in the liver via the CYP2C19 enzyme to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the metabolites are excreted in the urine, with less than 1% as the active drug, and the remaining 20% are excreted in the feces . The half-life elimination of esomeprazole varies among different age groups .

Result of Action

The molecular and cellular effects of esomeprazole’s action primarily involve the reduction of gastric acid secretion. This results in an increase in gastric pH, relieving symptoms of acid-related disorders such as GERD . Additionally, esomeprazole has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of esomeprazole. For instance, during the production of esomeprazole powder for solution, the period between the filling process and lyophilization, where all vials are partially closed and completely exposed to environmental influences, is critical . Excessive instability reflects in pH value variations caused by oxygen’s impact . Therefore, careful control of environmental conditions during production and storage is essential to maintain the stability and efficacy of esomeprazole .

Biochemische Analyse

Biochemical Properties

Esomeprazole Sodium exerts its effects by specifically inhibiting the H+/K+ ATPase enzyme at the secretory surface of the gastric parietal cell . This enzyme is crucial for the final step in gastric acid production. By binding to this enzyme, Esomeprazole Sodium effectively reduces the secretion of gastric acid .

Cellular Effects

Esomeprazole Sodium’s primary cellular effect is the reduction of gastric acid secretion. This is achieved by its action on the H+/K+ ATPase enzyme, which is located at the secretory surface of gastric parietal cells . By inhibiting this enzyme, Esomeprazole Sodium prevents the final step in gastric acid production, leading to a decrease in the amount of acid in the stomach .

Molecular Mechanism

The molecular mechanism of Esomeprazole Sodium involves the covalent binding to sulfhydryl groups of cysteines found on the H+/K+ ATPase enzyme at the secretory surface of gastric parietal cells . This binding is irreversible, and new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of Esomeprazole Sodium’s antisecretory effect persists longer than 24 hours .

Temporal Effects in Laboratory Settings

Systemic exposure to Esomeprazole Sodium increases with repeated administration of the drug . After 5 days of treatment, there is a 90% increase with 20mg daily and a 159% increase with 40mg daily relative to day 1 .

Metabolic Pathways

Esomeprazole Sodium is metabolized in the liver via cytochrome P450 (CYP) isoenzymes, chiefly CYP3A4 and CYP2C19 . The metabolites formed are hydroxy, desmethyl, and sulfone metabolites, all of which are inactive .

Transport and Distribution

Esomeprazole Sodium is distributed with a volume of distribution of 16 L . The binding to plasma proteins of Esomeprazole Sodium is similar to that seen with other proton pump inhibitors .

Subcellular Localization

Esomeprazole Sodium acts at the secretory surface of gastric parietal cells , where it binds to the H+/K+ ATPase enzyme. This enzyme is located on the inner boundary of the cell membrane of the gastric parietal cells .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide involves the condensation of 2-aminobenzoic acid with 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde, followed by the addition of methoxyamine and reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then reacted with (S)-methyl sulfoxide and sodium hydroxide to form the final product as a sodium salt.", "Starting Materials": [ "2-aminobenzoic acid", "4-methoxy-3,5-dimethylpyridine-2-carbaldehyde", "methoxyamine", "sodium borohydride", "(S)-methyl sulfoxide", "sodium hydroxide" ], "Reaction": [ "Condensation of 2-aminobenzoic acid with 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde in the presence of acetic acid and sodium acetate to form a Schiff base.", "Addition of methoxyamine to the Schiff base and reduction with sodium borohydride in methanol to form the corresponding amine.", "Reaction of the amine with (S)-methyl sulfoxide and sodium hydroxide in water to form the final product as a sodium salt." ] } | |

CAS-Nummer |

161796-78-7 |

Molekularformel |

C17H18N3NaO3S |

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |

InChI-Schlüssel |

RYXPMWYHEBGTRV-JIDHJSLPSA-N |

Isomerische SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] |

Kanonische SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |

Aussehen |

Solid powder |

Color/Form |

Crystals from acetonitrile White to off-white crystalline powde |

melting_point |

156 °C |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

35.4 [ug/mL] (The mean of the results at pH 7.4) Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water. In water, 82.3 mg/L at 25 °C /Estimated/ 0.5 mg/mL |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

Dampfdruck |

9.2X10-13 mm Hg at 25 °C /Estimated/ |

Herkunft des Produkts |

United States |

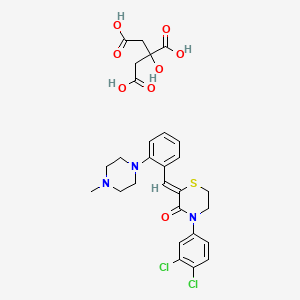

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.